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molecular formula C7H17N3 B1632849 1,2-Diethyl-4-pyrazolidinamine

1,2-Diethyl-4-pyrazolidinamine

Cat. No. B1632849
M. Wt: 143.23 g/mol
InChI Key: FQWUIOJVBDSHQH-UHFFFAOYSA-N
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Patent
US04309552

Procedure details

To a solution of approximately 3.0 g (0.016 mole) of 4-nitro-1,2-diethyl-pyrazolidine in 100 ml of toluene was added 60 ml of anhydrous ethanol and 2 g Raney nickel (washed three times with anhydrous ethanol). The mixture was added and hydrogenated for three hours at about 30 psi. The mixture was filtered to give a light yellow solution. The solvents were evaporated at reduced pressure giving the colorless liquid, 1.95 g of the title product, b.p. 113°-115° C./40 mm. The dimaleate salt melted at 119°-120° C.
Name
4-nitro-1,2-diethyl-pyrazolidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:8][N:7]([CH2:9][CH3:10])[N:6]([CH2:11][CH3:12])[CH2:5]1)([O-])=O.C(O)C>C1(C)C=CC=CC=1.[Ni]>[NH2:1][CH:4]1[CH2:8][N:7]([CH2:9][CH3:10])[N:6]([CH2:11][CH3:12])[CH2:5]1

Inputs

Step One
Name
4-nitro-1,2-diethyl-pyrazolidine
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1CN(N(C1)CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1CN(N(C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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